4-Bromo-5-(trifluoromethyl)pyrimidine
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Overview
Description
4-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the fifth position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of a trifluoromethyl-substituted pyrimidine precursor. One common method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including fungicidal properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)pyrimidine is not well-documented. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets by enhancing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with different positional isomerism.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrimidine ring and exhibits different chemical properties.
Properties
Molecular Formula |
C5H2BrF3N2 |
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Molecular Weight |
226.98 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |
InChI Key |
MZPKDZJKJNWHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Br)C(F)(F)F |
Origin of Product |
United States |
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